6-(aminomethyl)-2H-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
6-(aminomethyl)-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJILEXBDIMQXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=NN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=NN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocarbohydrazide-Based Cyclization
Thiocarbohydrazide serves as a versatile starting material for constructing the 1,2,4-triazin-5-one core. In a representative approach (Figure 1), thiocarbohydrazide reacts with α-keto esters or nitriles under acidic conditions to form 3-thioxo-triazinones. Subsequent alkylation or reductive amination introduces the aminomethyl group at position 6.
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Reactant : Thiocarbohydrazide (1 mmol) and ethyl 2-cyanopropanoate (1.1 mmol) in ethanol.
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Conditions : Reflux for 8 hours in 1N HCl.
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Intermediate : 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (yield: 72%).
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Aminomethylation : Treat with bromomethylamine hydrobromide in DMF, followed by NH₃/MeOH to yield the target compound (yield: 58%).
Key Data :
| Step | Reactants | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiocarbohydrazide, ethyl 2-cyanopropanoate | EtOH/HCl | 80 | 72 |
| 2 | Intermediate, bromomethylamine | DMF | 25 | 58 |
Nucleophilic Displacement on Halogenated Triazinones
Bromine-Aminomethyl Exchange
6-Bromo-1,2,4-triazin-5-ones undergo nucleophilic substitution with ammonia or protected amines. This method is exemplified in the synthesis of related triazine herbicides.
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Reactant : 6-Bromo-2H-1,2,4-triazin-5-one (1 mmol) and benzylamine (3 eq).
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Conditions : DIPEA (2 eq) in DMF, 100°C for 6 hours.
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Intermediate : 6-(Benzylaminomethyl)-2H-1,2,4-triazin-5-one (yield: 68%).
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Hydrogenolysis : H₂/Pd-C in MeOH to remove the benzyl group (yield: 92%).
Limitations : Requires pre-functionalized bromo intermediates; risk of over-alkylation.
Reductive Amination of Ketone Precursors
Aldehyde/Ketone to Aminomethyl Conversion
6-Formyl-1,2,4-triazin-5-ones react with ammonia or ammonium acetate under reductive conditions. Sodium cyanoborohydride or H₂/Pd-C facilitates the transformation.
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Reactant : 6-Formyl-2H-1,2,4-triazin-5-one (1 mmol), NH₄OAc (5 eq).
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Conditions : NaBH₃CN (1.5 eq) in MeOH, RT, 12 hours.
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Yield : 74% (crude), 82% after recrystallization (EtOH/H₂O).
Optimization : Using NH₃ gas in EtOH improves atom economy but requires pressurized equipment.
Multicomponent Reactions (MCRs)
Leuckart-Wallach-Type Reaction
A one-pot MCR involving ethyl glyoxylate, aminomethylating agents, and hydrazines constructs the triazinone core directly.
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Reactants : Ethyl glyoxylate (1 eq), ammonium formate (2 eq), and 2-aminopropane-1,3-diol (1.2 eq).
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Conditions : Formamide solvent, 140°C, 10 hours.
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Yield : 51% (unoptimized).
Challenges : Low yield due to competing side reactions; requires optimization for scale-up.
Comparative Analysis of Methods
| Method | Starting Materials | Key Step | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Thiocarbohydrazide | Acidic cyclization | 58 | High |
| RCM Annulation | Amino esters | (3+3)-Annulation | 65 | Moderate |
| Nucleophilic Displacement | Bromo-triazinones | SN2 substitution | 68 | High |
| Reductive Amination | Formyl-triazinones | NaBH₃CN reduction | 74 | Moderate |
| MCRs | Glyoxylate derivatives | Leuckart reaction | 51 | Low |
Chemical Reactions Analysis
Types of Reactions
“6-(aminomethyl)-2H-1,2,4-triazin-5-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Examples include sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits notable biological activities that make it a promising candidate for drug development. Its structural characteristics allow it to interact with various biological targets, including proteins involved in signal transduction pathways. Preliminary studies suggest that it may act as an antimicrobial agent and a Syk inhibitor, which is significant for therapeutic applications in treating infections and inflammatory diseases .
Case Studies
- Anticancer Activity : Research has demonstrated that derivatives of 1,2,4-triazines, including 6-(aminomethyl)-2H-1,2,4-triazin-5-one, show potent activity against various cancer cell lines. For example, compounds derived from this class have been shown to inhibit growth in leukemia cell lines with low cytotoxicity towards normal cells .
- Serotonin Receptor Modulation : The compound's derivatives are being explored for their potential as selective ligands for serotonin receptors (e.g., 5-HT6), which are implicated in cognitive disorders. Studies indicate that these compounds can enhance cognitive functions and may serve as novel treatment options for dementia .
Agricultural Applications
Herbicide Development
Triazine derivatives have long been utilized in the development of herbicides due to their ability to inhibit photosynthesis in plants. The structural similarities between 6-(aminomethyl)-2H-1,2,4-triazin-5-one and known herbicides suggest its potential use in this area. Research is ongoing to evaluate its efficacy and safety as an agricultural chemical .
Material Science
Polymer Stabilization
The compound's unique chemical properties make it suitable for applications in polymer science. Its derivatives can be used as photostabilizers in polymers to enhance durability against UV radiation. This application is particularly relevant in the production of outdoor materials that require prolonged exposure to sunlight without degradation .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Effective against leukemia cell lines with low toxicity |
| Syk Inhibitor | Potential treatment for inflammatory diseases | |
| Cognitive Enhancement | Modulation of serotonin receptors for dementia treatment | |
| Agricultural | Herbicide Development | Inhibitory effects on plant growth |
| Material Science | Polymer Stabilization | Enhanced UV resistance in outdoor materials |
Mechanism of Action
The mechanism of action of “6-(aminomethyl)-2H-1,2,4-triazin-5-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Modulating Enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways.
Altering Gene Expression: It can influence the expression of genes, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Key Observations :
- Aminomethyl vs. Phenyl Groups: The phenyl-substituted analog (6-phenyl derivative) demonstrates strong enzyme inhibitory activity, while the aminomethyl variant lacks direct activity data, suggesting substituent size and hydrophobicity influence target binding .
- Thioxo and Sulfur Modifications : The 3-thioxo group in Metribuzin enhances herbicidal activity, likely due to increased reactivity or interaction with plant enzymes .
- Fluorine Substitution: Fluorinated triazinones (e.g., anti-HIV derivatives) show enhanced bioavailability and metabolic stability, a feature absent in the target compound .
Key Observations :
Physicochemical Properties
Key Observations :
- The hydrochloride salt of 6-(aminomethyl)-2H-1,2,4-triazin-5-one enhances solubility, critical for pharmacological applications .
- Metribuzin’s aqueous solubility and stability make it ideal for agricultural use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(aminomethyl)-2H-1,2,4-triazin-5-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α-ketoamides or thiosemicarbazides. For example, cyclocondensation of 3-hydrazino derivatives with ethyl trifluoroacetate in THF under reflux yields fluorinated analogs . Optimization involves adjusting solvent polarity (e.g., DMF for phosphorylation ), temperature (reflux in ethanol for hydrozination ), and catalysts (K₂CO₃ in DMSO for nucleophilic substitutions ). Yield improvements may require iterative adjustments to stoichiometry and reaction time.
Q. What analytical techniques are most reliable for confirming the purity and structural integrity of 6-(aminomethyl)-2H-1,2,4-triazin-5-one in complex reaction mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for molecular formula confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves regioselectivity issues, such as distinguishing between N-2 and N-4 acetylation products . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity, particularly for intermediates like 3-thioxo derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (e.g., NMR, IR) and elemental analysis results during structural confirmation of derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or regiochemical ambiguities. For instance, 3-thioxo-1,2,4-triazin-5-one derivatives exhibit keto-enol tautomerism, which can be resolved via ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity . Cross-validation with X-ray crystallography (where feasible) provides definitive structural assignments . If elemental analysis discrepancies persist, repeat synthesis under inert atmospheres to rule out oxidative byproducts .
Q. What strategies are effective for introducing fluorine substituents into the scaffold to enhance biological activity?
- Methodological Answer : Fluorination is achieved via (1) direct substitution using 4-fluoroaniline under reflux in ethanol or (2) post-synthetic modification of amino groups with ethyl trifluoroacetate . Bioactivity testing (e.g., antifungal assays against Candida albicans) reveals that 3-(4'-fluorophenyl) analogs show enhanced activity due to increased lipophilicity and membrane penetration .
Q. How should researchers approach regioselective functionalization of the triazinone ring to avoid side reactions?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, acetylation of 6-amino-3-aryl derivatives with acetic anhydride selectively targets the N-2 position, leaving the N-4 amine intact . Protecting groups like trifluoroacetamide can block reactive sites during nucleophilic attacks . Computational modeling (e.g., DFT calculations for charge distribution) may further guide functionalization strategies.
Q. What methodologies are recommended for evaluating the antifungal activity of analogs, and how should experimental controls be designed?
- Methodological Answer : Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and solvent controls (e.g., DMSO) to validate results. For fluorinated derivatives, test against azole-resistant fungal strains to assess cross-resistance profiles . Data analysis should account for log-phase growth kinetics and use nonlinear regression for dose-response curves .
Key Notes
- Synthesis : Prioritize anhydrous conditions for phosphorylation and fluorination to prevent hydrolysis .
- Characterization : Combine multiple spectroscopic methods to address tautomeric equilibria .
- Biological Assays : Validate antifungal activity with triplicate experiments and statistical error analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
